2-Octylcyclopropanecarboxylic acid

Description

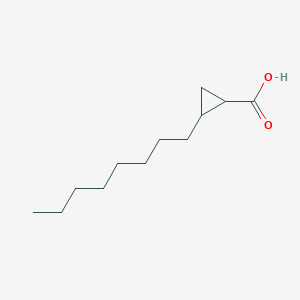

Structure

3D Structure

Properties

IUPAC Name |

2-octylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-10-9-11(10)12(13)14/h10-11H,2-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZRNGWKTVAXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390651 | |

| Record name | 2-octylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15898-87-0 | |

| Record name | 2-octylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Octylcyclopropanecarboxylic Acid: Properties, Synthesis, and Potential Applications

Introduction

2-Octylcyclopropanecarboxylic acid is a fascinating molecule that merges the unique chemical properties of a strained cyclopropane ring with a lipophilic octyl chain and a reactive carboxylic acid moiety. While specific experimental data for this compound is limited in publicly accessible literature, its structural motifs suggest a range of intriguing chemical behaviors and potential applications. This guide provides a comprehensive overview of its predicted chemical and physical properties, a plausible synthetic route, expected spectroscopic characteristics, and a discussion of its potential in fields such as fragrance science, agrochemicals, and pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development who are interested in the unique attributes of cyclopropane-containing molecules.

Molecular Structure and Physicochemical Properties

This compound possesses a chiral center at the carbon bearing the octyl group and another at the carbon bearing the carboxylic acid group, leading to the possibility of multiple stereoisomers. The presence of the cyclopropane ring introduces significant ring strain, influencing the molecule's reactivity.

Below is a table summarizing the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2-octylcyclopropane-1-carboxylic acid | PubChem[1] |

| CAS Number | 15898-87-0 | PubChem[1] |

| Molecular Formula | C₁₂H₂₂O₂ | PubChem[1] |

| Molecular Weight | 198.30 g/mol | PubChem[1] |

| Predicted XLogP3 | 4.5 | PubChem[1] |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Inferred |

Proposed Synthesis

A robust and widely used method for the synthesis of cyclopropanes is the Simmons-Smith reaction, which involves the stereospecific cyclopropanation of an alkene.[2][3] A plausible synthetic route to this compound would, therefore, involve the cyclopropanation of an appropriate unsaturated carboxylic acid or its ester derivative.

Proposed Synthetic Workflow

Sources

- 1. (PDF) Reactivity of electrophilic cyclopropanes (2023) | Andreas Eitzinger | 4 Citations [scispace.com]

- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

2-Octylcyclopropanecarboxylic acid physical characteristics

An In-depth Technical Guide to the Physical Characteristics of 2-Octylcyclopropanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound (CAS No: 15898-87-0). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes computed data with established analytical principles to offer a robust profile of the molecule. The guide covers structural identity, stereoisomerism, physicochemical properties, spectroscopic signatures, and protocols for empirical characterization. It emphasizes the causality behind experimental choices and provides self-validating methodologies to ensure scientific integrity.

Molecular Identity and Structure

This compound is a saturated fatty acid containing a cyclopropane ring, a unique structural motif that imparts specific chemical and physical properties. Its structure consists of a three-membered carbon ring substituted with a carboxylic acid group and an eight-carbon alkyl chain (octyl group).

The IUPAC name for this compound is 2-octylcyclopropane-1-carboxylic acid[1]. The placement of the octyl and carboxyl groups on the cyclopropane ring gives rise to stereoisomerism. Specifically, the compound can exist as two distinct geometric isomers: cis and trans, depending on the relative orientation of the two substituents on the ring. These isomers, along with their enantiomeric forms, will possess different physical properties due to variations in molecular symmetry and intermolecular packing forces.

Caption: A logical workflow for the comprehensive spectroscopic verification of the compound's structure.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and sensitive method for determining thermal transitions like melting point. It measures the difference in heat flow required to increase the temperature of a sample and a reference. This method is superior to traditional melting point apparatus for its precision and ability to detect subtle transitions.

Methodology:

-

Calibration: Calibrate the DSC instrument using a certified standard with a known melting point and enthalpy of fusion (e.g., Indium). This step is critical for data accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan to serve as the reference.

-

Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the system at a temperature well below the expected melting point (e.g., -20 °C).

-

Heating Ramp: Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event on the resulting thermogram. The integrated area of the peak corresponds to the enthalpy of fusion.

Self-Validation: The sharpness of the melting peak is an indicator of purity. Impurities typically cause peak broadening and a depression of the melting point.

Determination of Boiling Point by Vacuum Distillation

Rationale: Compounds with relatively high molecular weights and polar functional groups, such as this compound, often have high boiling points at atmospheric pressure. Heating to these temperatures can cause decomposition. Vacuum distillation lowers the boiling point to a safer, more accessible temperature.

Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus. Place a small sample (1-2 mL) of the compound in the distillation flask with a magnetic stir bar.

-

Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to a stable, measured pressure (e.g., 1 mmHg).

-

Heating: Gently heat the distillation flask in a heating mantle or oil bath while stirring.

-

Observation: Record the temperature at which the liquid consistently condenses on the thermometer bulb and drips into the collection flask. This temperature is the boiling point at the recorded pressure.

-

Correction (Optional): The boiling point at atmospheric pressure can be estimated from the data using a pressure-temperature nomograph, though the experimentally determined value at a specific pressure is often more useful.

Stability and Handling

While a specific Safety Data Sheet (SDS) for this compound is not readily available, information from analogous short-chain carboxylic acids like cyclopropanecarboxylic acid can provide guidance. [2][3]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Refrigeration may be appropriate to prevent degradation over long periods.

-

Handling: As a carboxylic acid, it is expected to be corrosive and can cause skin and eye irritation or burns. [2]Handling should be performed in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can trigger vigorous or exothermic reactions. [2][4]

Conclusion

This compound is a lipophilic molecule whose physical properties are defined by its long alkyl chain, polar carboxylic acid head, and stereogenic cyclopropane ring. Its computed properties suggest low water solubility and a high partition coefficient, making it suitable for applications within non-polar environments. The presence of cis and trans isomers is a critical consideration, as these will have distinct physical properties that may influence their biological activity and purification schemes. Empirical verification of its thermal and spectroscopic properties using the robust protocols outlined in this guide is essential for any research or development application.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3251034, this compound.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 152559510, 2-Octylcyclopropene-1-carboxylic acid.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 566250, Cyclopentanecarboxylic acid, 2-octyl ester.

- Cheméo (n.d.). Chemical Properties of Cyclopropanecarboxylic acid, oct-3-en-2-yl ester.

- Cheméo (n.d.). Chemical Properties of Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15655, Cyclopropanecarboxylic acid.

- Oregon State University (n.d.). Spectroscopy of Carboxylic Acid Derivatives.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 105841, Cyclocarboxypropyloleic acid.

- Chemistry LibreTexts (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- The Organic Chemistry Tutor (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube.

- Guzman, M. I., et al. (2018). Aqueous Photochemistry of 2-Oxocarboxylic Acids: Evidence, Mechanisms, and Atmospheric Impact. Molecules.

- Majer, Z., et al. (2013). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry.

- CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids (2024). YouTube.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14381285, 2-Propylcyclopentane-1-carboxylic acid.

Sources

An In-Depth Technical Guide to the Molecular Structure of 2-Octylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-octylcyclopropanecarboxylic acid, a fascinating molecule with significant potential in various scientific domains. We will delve into its molecular architecture, stereoisomerism, synthesis, and spectroscopic characterization, offering insights for its application in research and development.

Introduction: The Significance of the Cyclopropane Ring

The cyclopropane ring, a three-membered carbocycle, is a unique structural motif in organic chemistry. Its inherent ring strain imparts distinct chemical reactivity and a rigid conformation, making it a valuable component in the design of novel molecules. When incorporated into larger structures, such as fatty acids, the cyclopropane ring can significantly influence their physical, chemical, and biological properties. This compound, a derivative of a long-chain fatty acid, embodies this principle, presenting a compelling target for scientific investigation.

Molecular Structure and Chemical Identity

This compound is a saturated fatty acid characterized by a cyclopropane ring substituted with an octyl group and a carboxylic acid function.

| Property | Value | Source |

| IUPAC Name | 2-octylcyclopropane-1-carboxylic acid | PubChem |

| Molecular Formula | C₁₂H₂₂O₂ | PubChem |

| Molecular Weight | 198.30 g/mol | PubChem |

| CAS Number | 3788-43-2 | PubChem |

| SMILES | CCCCCCCCC1CC1C(=O)O | PubChem |

The presence of two substituents on the cyclopropane ring gives rise to stereoisomerism, a critical aspect of its molecular structure that will be discussed in detail.

Stereoisomerism: The Cis and Trans Configurations

The spatial arrangement of the octyl and carboxyl groups relative to the plane of the cyclopropane ring results in two geometric isomers: cis and trans.

-

Cis Isomer: The octyl and carboxyl groups are on the same side of the cyclopropane ring.

-

Trans Isomer: The octyl and carboxyl groups are on opposite sides of the cyclopropane ring.

These isomers possess distinct physical and chemical properties, and their separation and individual characterization are crucial for understanding their specific biological activities and for applications in areas such as asymmetric synthesis.

Synthesis of this compound: A Practical Approach

The most common and effective method for synthesizing this compound is through the cyclopropanation of a long-chain unsaturated fatty acid ester, followed by hydrolysis. The Simmons-Smith reaction is a well-established and reliable method for this transformation.[1][2]

Synthetic Pathway Overview

The synthesis typically proceeds in three main stages:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Esterification of Undec-10-enoic Acid

This initial step protects the carboxylic acid functionality and improves the solubility of the starting material in the organic solvents used in the subsequent cyclopropanation reaction.

-

Materials:

-

Undec-10-enoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

-

-

Procedure:

-

Dissolve undec-10-enoic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl undec-10-enoate.

-

Step 2: Simmons-Smith Cyclopropanation

This is the key step where the cyclopropane ring is formed. The Simmons-Smith reagent, typically prepared from diiodomethane and a zinc-copper couple, reacts with the double bond of the unsaturated ester.[1][2]

-

Materials:

-

Methyl undec-10-enoate

-

Diiodomethane

-

Zinc-copper couple (or activated zinc dust)

-

Anhydrous diethyl ether

-

Iodine (crystal, for activation)

-

Saturated ammonium chloride solution

-

Round-bottom flask, reflux condenser, dropping funnel, ice bath

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the zinc-copper couple.

-

Briefly heat the flask under vacuum and then cool under a nitrogen atmosphere.

-

Add a small crystal of iodine to activate the zinc.

-

Add a solution of diiodomethane in anhydrous diethyl ether to the zinc-copper couple. An exothermic reaction should be observed.

-

Once the initial reaction subsides, add a solution of methyl undec-10-enoate in anhydrous diethyl ether dropwise to the reaction mixture.

-

After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until the starting material is consumed (monitored by GC or TLC).

-

Cool the reaction mixture in an ice bath and quench by the slow addition of saturated ammonium chloride solution.

-

Filter the mixture through a pad of Celite® to remove the zinc salts.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude methyl 2-octylcyclopropanecarboxylate as a mixture of cis and trans isomers.

-

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

-

Materials:

-

Crude methyl 2-octylcyclopropanecarboxylate

-

Sodium hydroxide solution (e.g., 10% in water/methanol)

-

Hydrochloric acid (e.g., 1 M)

-

Diethyl ether

-

Round-bottom flask, reflux condenser

-

-

Procedure:

-

Dissolve the crude methyl 2-octylcyclopropanecarboxylate in a mixture of methanol and aqueous sodium hydroxide solution.

-

Reflux the mixture until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Wash the aqueous solution with diethyl ether to remove any non-polar impurities.

-

Acidify the aqueous layer to a pH of ~2 with hydrochloric acid, which will precipitate the carboxylic acid.

-

Extract the product with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain this compound as a mixture of cis and trans isomers.

-

Purification and Isomer Separation

The resulting mixture of cis and trans isomers can often be separated by column chromatography on silica gel, taking advantage of the slight polarity differences between the two isomers. Alternatively, fractional crystallization or preparative high-performance liquid chromatography (HPLC) can be employed for a more efficient separation.

Spectroscopic Analysis and Structural Elucidation

The definitive identification and characterization of the cis and trans isomers of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: Proton NMR is a powerful tool for distinguishing between the cis and trans isomers. The protons on the cyclopropane ring exhibit characteristic chemical shifts and coupling constants.

-

Cyclopropyl Protons: The protons on the three-membered ring typically appear in the upfield region of the spectrum (around 0-1.5 ppm). The coupling constants (J-values) between these protons are highly dependent on their stereochemical relationship (cis or trans).

-

Octyl Chain Protons: The protons of the octyl group will show characteristic signals, including a triplet for the terminal methyl group.

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR Spectroscopy: Carbon NMR provides information on the number of unique carbon environments in the molecule.

-

Cyclopropyl Carbons: The carbons of the cyclopropane ring appear at relatively high field (typically 10-30 ppm).

-

Carbonyl Carbon: The carbon of the carboxylic acid group will be observed at a downfield chemical shift (around 170-180 ppm).

-

Octyl Chain Carbons: The eight carbons of the octyl chain will give rise to distinct signals in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at m/z 198. The fragmentation pattern can provide clues about the structure, although distinguishing between the cis and trans isomers based on mass spectrometry alone can be challenging. Analysis is often performed on the more volatile methyl ester derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.

-

C=O Stretch: A strong absorption band around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.

-

C-H Stretch: Absorptions around 3000-3100 cm⁻¹ can be indicative of the C-H bonds on the cyclopropane ring.

Applications and Future Directions

The unique structural features of this compound make it a valuable building block in several areas:

-

Drug Development: The rigid cyclopropane unit can be used to constrain the conformation of flexible molecules, which is a common strategy in drug design to enhance binding affinity and selectivity for biological targets.

-

Materials Science: As a modified fatty acid, it can be incorporated into polymers and other materials to tune their physical properties.

-

Flavor and Fragrance Industry: Cyclopropane-containing compounds are known to possess unique olfactory properties.

Further research into the biological activities of the individual cis and trans isomers of this compound is warranted. Elucidating their specific interactions with biological systems could unlock new therapeutic and industrial applications.

Conclusion

This compound is a molecule with a rich stereochemistry and significant synthetic potential. A thorough understanding of its molecular structure, achieved through a combination of synthesis and spectroscopic analysis, is paramount for harnessing its properties in various scientific and industrial applications. This guide provides a foundational framework for researchers and professionals to explore and utilize this intriguing cyclopropane-containing fatty acid.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3788-43-2, this compound.

- Interchim. Column Selection for the Analysis of Fatty Acid Methyl Esters. (2005).

- Agilent Technologies. Rapid Separation of trans/cis Fatty Acid Methyl Esters with Agilent DB-FastFAME GC Column.

- NROChemistry. Simmons-Smith Reaction.

- Wikipedia. Simmons–Smith reaction.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

- Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- Food and Agriculture Organization of the United Nations. Separation of cis and trans unsaturated fatty acid methyl esters by silver ion high-performance liquid chromatography.

Sources

An In-depth Technical Guide to 2-Octylcyclopropanecarboxylic Acid (CAS 15898-87-0): A Potent Irreversible Inhibitor of Carnitine Palmitoyltransferase-1

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of 2-Octylcyclopropanecarboxylic acid, a molecule of significant interest in metabolic research and therapeutic development. We will dissect its chemical characteristics, delve into its precise mechanism of action as an irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), and explore its applications as a research tool and its potential as a therapeutic agent. This document is designed to be a definitive resource, blending foundational scientific principles with practical, field-proven insights.

Core Concepts: Understanding this compound

This compound (CAS 15898-87-0) is a synthetic, modified fatty acid characterized by a unique cyclopropane ring integrated into its aliphatic chain. This structural feature is the cornerstone of its potent biological activity. While its primary utility is in research, it is also investigated for its therapeutic potential, particularly in the context of metabolic diseases.

Physicochemical Properties

A fundamental understanding of the compound's physical and chemical properties is paramount for its effective use in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 15898-87-0 | [1] |

| Molecular Formula | C₁₂H₂₂O₂ | [1] |

| Molecular Weight | 198.30 g/mol | [1] |

| IUPAC Name | 2-octylcyclopropane-1-carboxylic acid | [1] |

| Physical State | Typically a colorless to pale yellow liquid | [2] |

| Solubility | Low solubility in water; soluble in organic solvents | [2] |

Mechanism of Action: Irreversible Inhibition of CPT-1

The biological significance of this compound stems from its function as a potent and irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1).[3] CPT-1 is the rate-limiting enzyme in the mitochondrial fatty acid β-oxidation pathway, a critical process for energy production in many tissues.[4][5] This enzyme is located on the outer mitochondrial membrane and is responsible for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they are oxidized.[1][4]

By irreversibly binding to and inactivating CPT-1, this compound effectively blocks this transport, leading to a significant reduction in fatty acid oxidation.[3][6] This forces a metabolic shift, compelling cells to rely more heavily on glucose and other energy substrates.[1] This targeted disruption of cellular metabolism is the foundation of its utility in both research and therapeutic exploration.

Caption: The mechanism of CPT-1 inhibition by this compound.

Synthesis of this compound

The synthesis of 2-octylcyclopropyl-1-carboxylic acid can be achieved through various organic chemistry routes. A common approach involves the cyclopropanation of an appropriate alkene precursor. One documented method involves a multi-step reaction scheme, the specifics of which can be found in the patent literature.[7] For researchers requiring this compound, understanding its synthesis can be crucial for custom modifications or in-house preparation.

Experimental Protocols

The following protocols are foundational for studying the effects of this compound.

In Vitro CPT-1 Inhibition Assay

This assay directly measures the inhibitory effect of the compound on CPT-1 activity in isolated mitochondria.

Materials:

-

Isolated mitochondria from a relevant tissue source (e.g., liver, heart, skeletal muscle)

-

Assay Buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM EDTA, pH 7.4)

-

L-[³H]carnitine (radiolabeled)

-

Palmitoyl-CoA

-

This compound

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Scintillation cocktail and counter

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria using standard differential centrifugation techniques.

-

Reaction Setup: In microcentrifuge tubes, prepare a reaction mixture containing assay buffer, L-[³H]carnitine, and BSA.

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction tubes.

-

Pre-incubation: Pre-incubate the mitochondria with the inhibitor for a defined period (e.g., 10-15 minutes) at 37°C to allow for irreversible binding.

-

Reaction Initiation: Start the enzymatic reaction by adding palmitoyl-CoA.

-

Incubation: Incubate the reaction at 37°C for a set time (e.g., 5-10 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Product Separation: Separate the radiolabeled product, [³H]palmitoylcarnitine, from the unreacted L-[³H]carnitine using a suitable method like ion-exchange chromatography.

-

Quantification: Measure the radioactivity of the product using a scintillation counter.

-

Data Analysis: Calculate the rate of CPT-1 activity at each inhibitor concentration and determine the IC₅₀ value.

Cellular Fatty Acid Oxidation Assay

This assay assesses the impact of this compound on fatty acid oxidation in intact cells.

Materials:

-

Cultured cells of interest

-

Culture medium

-

[¹⁴C]Palmitate complexed to BSA

-

This compound

-

Scintillation vials and fluid

-

CO₂ trapping apparatus (e.g., filter paper soaked in a trapping agent)

Procedure:

-

Cell Culture: Plate cells in a multi-well format and allow them to adhere and grow.

-

Pre-treatment: Treat the cells with varying concentrations of this compound for a predetermined time.

-

Assay Initiation: Replace the culture medium with fresh medium containing [¹⁴C]palmitate-BSA complex.

-

Incubation: Incubate the cells in a sealed system that allows for the trapping of released ¹⁴CO₂.

-

CO₂ Trapping: After the incubation period, inject a strong acid to stop cellular processes and release all dissolved CO₂ from the medium. The released ¹⁴CO₂ is captured by the trapping agent.

-

Quantification: Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter.

-

Data Analysis: Determine the rate of fatty acid oxidation based on the amount of ¹⁴CO₂ produced and assess the dose-dependent inhibition by this compound.

Caption: Experimental workflows for assessing the inhibitory activity of this compound.

Research Applications and Therapeutic Potential

The unique mechanism of action of this compound has positioned it as a valuable tool in several areas of research, with promising therapeutic implications.

Research Applications

-

Metabolic Reprogramming: It is extensively used to study the metabolic flexibility of cells and the consequences of shifting energy substrate utilization from fatty acids to glucose.[1]

-

Cancer Metabolism: Many cancer cells exhibit a heightened reliance on fatty acid oxidation for survival and proliferation.[8] CPT-1 inhibitors like this compound are employed to probe this metabolic vulnerability as a potential anti-cancer strategy.[8]

-

Cardiovascular Research: In conditions such as heart failure and ischemia, modulating cardiac energy metabolism by inhibiting fatty acid oxidation can be protective.[2] This compound serves as a tool to investigate these metabolic interventions.

Therapeutic Potential

The ability to modulate fatty acid metabolism has significant therapeutic potential in a range of diseases:

-

Type 2 Diabetes: By inhibiting fatty acid oxidation, CPT-1 inhibitors can improve insulin sensitivity and glucose tolerance.[1][4]

-

Non-alcoholic Fatty Liver Disease (NAFLD): Reducing the influx of fatty acids into the mitochondria for oxidation may alleviate the hepatic fat accumulation characteristic of NAFLD.

-

Cancer: As a therapeutic strategy, CPT-1 inhibition could selectively target cancer cells that are dependent on fatty acid oxidation, potentially in combination with other therapies.[8][9]

Conclusion

This compound is a powerful and specific tool for the study of cellular metabolism. Its irreversible inhibition of CPT-1 provides a robust method for investigating the role of fatty acid oxidation in health and disease. For researchers and drug development professionals, a thorough understanding of its chemical properties, mechanism of action, and appropriate experimental application is essential for leveraging its full potential. The continued exploration of this and other CPT-1 inhibitors holds significant promise for the development of novel therapeutic strategies for a host of metabolic and proliferative diseases.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3251034, this compound.

- Yao, C. H., et al. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Frontiers in Pharmacology, 14, 1155639.

- Keung, W., et al. (2011). Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. Diabetes, 60(11), 2847–2856.

- Rakshit, K., et al. (2020). CPT1A-mediated Fat Oxidation, Mechanisms, and Therapeutic Potential. Endocrinology, 161(4), bqaa023.

- Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay.

- van der Veen, J. N., et al. (2012). In situ assay of fatty acid β-oxidation by metabolite profiling following permeabilization of cell membranes. Journal of Lipid Research, 53(5), 1012–1020.

- Cardoso, A. V., et al. (2018). Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation.

- Tan, Z., et al. (2023). A novel CPT1A covalent inhibitor modulates fatty acid oxidation and CPT1A-VDAC1 axis with therapeutic potential for colorectal cancer. Biomedicine & Pharmacotherapy, 167, 115545.

- Google Patents. (2016). WO2016079431A1 - 2-octylcyclopropyl-1-carboxylic acid and the isomers thereof, and uses of same.

- PubMed Central. (2012). Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates.

- PubMed Central. (2014). Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines.

- ResearchGate. (2012). In situ assay of fatty acid -oxidation by metabolite profiling following permeabilization of cell membranes.

- PubMed. (2015). Malony-CoA inhibits the S113L variant of carnitine-palmitoyltransferase II.

- PubMed. (2002). Therapeutic potential of CPT I inhibitors: cardiac gene transcription as a target.

- Haematologica. (2018). A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells.

- PubMed Central. (1978). 2-Oxocarboxylic acids and function of pancreatic islets in obese–hyperglycaemic mice. Insulin secretion in relation to 45Ca uptake and metabolism.

- MDPI. (2022). Effects of Amino Acids Supplementation on Lipid and Glucose Metabolism in HepG2 Cells.

- PubMed. (2013). Use of dicarboxylic acids in type 2 diabetes.

- Google Patents. (1980). EP0021382A1 - Process for the production of cyclopropane carboxylic acid derivatives, intermediates therefor and process for their production.

- PubMed. (2020). Pharmacological Inhibition of Carnitine Palmitoyl Transferase 1 Inhibits and Reverses Experimental Autoimmune Encephalitis in Rodents.

- PubMed. (2010). Inhibition of hepatic carnitine palmitoyl-transferase I (CPT IA) by valproyl-CoA as a possible mechanism of valproate-induced steatosis.

- ARKAT USA, Inc. (n.d.). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans.

- Organic Chemistry Tutor. (n.d.). 26. Synthesis of Cyclopropanecarboxylic Acid.

- PubMed. (1998). Glucose and non-glucidic nutrients exert permissive effects on 2-keto acid regulation of pancreatic beta-cell function.

- National Institutes of Health. (2018). A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells.

- PubMed. (1983). Reversible sensitization and desensitization of carnitine palmitoyltransferase I to inhibition by malonyl-CoA in isolated rat liver mitochondria. Significance for the mechanism of malonyl-CoA-induced sensitization.

- PubMed. (2004). C75 [4-methylene-2-octyl-5-oxo-tetrahydro-furan-3-carboxylic acid] activates carnitine palmitoyltransferase-1 in isolated mitochondria and intact cells without displacement of bound malonyl CoA.

- PubMed Central. (2013). Inhibition of Carnitine Palymitoyltransferase1b Induces Cardiac Hypertrophy and Mortality in Mice.

- PubMed. (2016). The Bile Acid TUDCA Increases Glucose-Induced Insulin Secretion via the cAMP/PKA Pathway in Pancreatic Beta Cells.

- PubMed Central. (2018). Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner.

Sources

- 1. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Therapeutic potential of CPT I inhibitors: cardiac gene transcription as a target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CPT (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 4. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CPT1A-mediated Fat Oxidation, Mechanisms, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2016079431A1 - 2-octylcyclopropyl-1-carboxylic acid and the isomers thereof, and uses of same - Google Patents [patents.google.com]

- 8. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]

- 9. A novel CPT1A covalent inhibitor modulates fatty acid oxidation and CPT1A-VDAC1 axis with therapeutic potential for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Ring: A Technical Guide to the Natural Occurrence of 2-Alkylcyclopropanecarboxylic Acids

Abstract

The cyclopropane ring, a seemingly simple three-carbon cycloalkane, imparts profound and often potent biological properties when incorporated into natural products. Among these, 2-alkylcyclopropanecarboxylic acids represent a fascinating and structurally diverse class of molecules with significant implications in biochemistry, toxicology, and drug development. This technical guide provides a comprehensive exploration of the natural occurrence of these unique fatty acids and related amino acids. We will delve into their biosynthetic origins, highlighting the elegant enzymatic strategies nature has evolved for their construction. Furthermore, this guide will detail established methodologies for their isolation and characterization from natural sources and survey their diverse and impactful biological activities, ranging from potent enzyme inhibitors to key players in plant-microbe interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this captivating area of natural product chemistry.

Introduction: The Significance of the Strained Ring

The cyclopropane moiety, with its inherent ring strain, confers unique chemical and physical properties upon the molecules that contain it.[1][2] This strained configuration is not merely a chemical curiosity but a key determinant of biological function. In the context of 2-alkylcyclopropanecarboxylic acids, the cyclopropane ring introduces a rigid kink in the alkyl chain, influencing membrane fluidity and interactions with enzymes and receptors.[3] This guide will focus on two major classes of naturally occurring cyclopropane-containing carboxylic acids: cyclopropane fatty acids (CPFAs) and cyclopropyl amino acids.

The study of these compounds is not only of academic interest but also holds significant practical implications. For instance, the presence of CPFAs in bacterial membranes is linked to virulence and stress tolerance in pathogens like Mycobacterium tuberculosis.[4] Conversely, cyclopropyl amino acids, such as hypoglycin A, are potent toxins that can cause severe illness.[5][6][7] Understanding the natural distribution, biosynthesis, and mechanism of action of these molecules is therefore crucial for fields ranging from infectious disease research to food safety and toxicology.

Biosynthesis: Nature's Strategy for Ring Construction

The biosynthesis of the cyclopropane ring in these natural products is a remarkable enzymatic feat. The primary mechanism involves the transfer of a methylene group from a donor molecule to the double bond of an unsaturated precursor.

Cyclopropane Fatty Acids (CPFAs)

In both bacteria and plants, the biosynthesis of CPFAs originates from unsaturated fatty acids already incorporated into phospholipids within the cell membrane.[3][8][9] The key enzyme in this process is cyclopropane fatty acid (CFA) synthase .

The established biosynthetic pathway is as follows:

-

Precursor: An unsaturated fatty acyl chain, typically oleic acid (C18:1), esterified to a phospholipid.

-

Methylene Donor: S-adenosyl-L-methionine (SAM) serves as the donor of the methylene bridge.[10]

-

Enzymatic Action: CFA synthase catalyzes the transfer of the methylene group from SAM to the cis double bond of the unsaturated fatty acyl chain.[8][9] This reaction is proposed to proceed through a carbocationic intermediate.

-

Product: The corresponding cyclopropane fatty acyl chain is formed within the phospholipid, which remains part of the cell membrane.

dot digraph "CPFA Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Unsaturated_Fatty_Acid [label="Unsaturated Fatty Acid\n(in Phospholipid)"]; SAM [label="S-adenosyl-L-methionine\n(SAM)", shape="ellipse", fillcolor="#FBBC05"]; CFA_Synthase [label="Cyclopropane Fatty Acid\n(CFA) Synthase", shape="diamond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CPFA [label="Cyclopropane Fatty Acid\n(in Phospholipid)"]; SAH [label="S-adenosyl-L-homocysteine\n(SAH)", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Unsaturated_Fatty_Acid -> CFA_Synthase; SAM -> CFA_Synthase; CFA_Synthase -> CPFA; CFA_Synthase -> SAH [style="dashed"];

{rank=same; Unsaturated_Fatty_Acid; SAM;} {rank=same; CPFA; SAH;}

caption [label="Biosynthesis of Cyclopropane Fatty Acids (CPFAs).", shape=plaintext, fontsize=10]; } enddot Caption: Biosynthesis of Cyclopropane Fatty Acids (CPFAs).

In higher plants, particularly in the Malvaceae family, a similar pathway is observed.[11][12] Studies have shown the conversion of oleic acid to dihydrosterculic acid (a CPFA), which can be further desaturated to form cyclopropene fatty acids like sterculic acid.[11]

Cyclopropyl Amino Acids

The biosynthesis of cyclopropyl amino acids also frequently involves SAM as a key reagent, though the precursors and enzymatic machinery differ.

-

Coronamic Acid (CMA): This 2-ethylcyclopropyl amino acid is an intermediate in the biosynthesis of the phytotoxin coronatine, produced by the bacterium Pseudomonas syringae.[13][14] The biosynthesis of CMA starts from the amino acid L-isoleucine.[15][16] The formation of the cyclopropane ring is catalyzed by enzymes encoded within the cma gene cluster, which includes genes homologous to those for amino acid-activating enzymes.[13][15]

-

Hypoglycin A: This toxic amino acid is found in the unripe fruit of the ackee tree (Blighia sapida).[6][7] While the complete biosynthetic pathway is less characterized, it is known to be a non-proteinogenic amino acid. Its toxicity arises from its metabolic conversion to methylenecyclopropylacetyl-CoA (MCPA-CoA), which potently inhibits fatty acid β-oxidation.[5][6]

Natural Distribution of 2-Alkylcyclopropanecarboxylic Acids

These fascinating molecules are not ubiquitously distributed in nature but are found in specific families of plants and genera of bacteria.

| Compound Class | Example(s) | Natural Source(s) | Typical Concentration | Reference(s) |

| Cyclopropane Fatty Acids | Dihydrosterculic acid, Lactobacillic acid | Seed oil of Litchi chinensis, Malvaceae family plants, various bacteria (e.g., E. coli, Lactobacillus) | Up to 40% in lychee seed oil | [10][17] |

| Cyclopropene Fatty Acids | Sterculic acid, Malvalic acid | Seed oil of Sterculia foetida and other Malvaceae species, cottonseed oil | >60% in Sterculia foetida seed oil | [10] |

| Cyclopropyl Amino Acids | Hypoglycin A | Unripe fruit of the ackee tree (Blighia sapida), seeds of the box elder tree (Acer negundo), unripened lychees | Up to 1000 ppm in unripe ackee | [6][7] |

| Coronamic Acid | Produced by the bacterium Pseudomonas syringae as a precursor to coronatine | - | [13][14] |

Isolation and Characterization: A Methodological Overview

The isolation and characterization of 2-alkylcyclopropanecarboxylic acids from their natural sources require a combination of chromatographic and spectroscopic techniques.

General Extraction and Isolation Workflow

The following protocol provides a general framework for the isolation of these compounds. Specific modifications will be necessary depending on the source material and the target molecule.

Protocol 1: General Isolation of 2-Alkylcyclopropanecarboxylic Acids

-

Sample Preparation: The source material (e.g., seeds, fruit pulp, bacterial cell pellet) is first homogenized and often lyophilized to remove water. For fatty acids, a lipid extraction is performed.

-

Extraction:

-

For Fatty Acids: Solvent extraction using a nonpolar solvent system like hexane/isopropanol or chloroform/methanol (Folch method) is commonly employed.

-

For Amino Acids: Extraction with aqueous methanol or ethanol is often effective.

-

-

Fractionation: The crude extract is then subjected to preliminary fractionation. This can be achieved by liquid-liquid partitioning or solid-phase extraction (SPE).

-

Chromatographic Purification:

-

Column Chromatography: Silica gel column chromatography is a standard technique for separating compounds based on polarity.[18]

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are powerful tools for the final purification of the target compounds.[14][18] For amino acids, derivatization may be necessary to improve detection.[14]

-

-

Purity Assessment: The purity of the isolated compound is assessed by thin-layer chromatography (TLC) or analytical HPLC.

dot digraph "Isolation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Natural Source Material\n(e.g., seeds, cells)", shape="cylinder", fillcolor="#FBBC05"]; Homogenization [label="Homogenization & Lyophilization"]; Extraction [label="Solvent Extraction"]; Fractionation [label="Fractionation\n(Liquid-Liquid or SPE)"]; Purification [label="Chromatographic Purification\n(Column Chromatography, HPLC)"]; Purity [label="Purity Assessment\n(TLC, Analytical HPLC)"]; Characterization [label="Structural Characterization\n(NMR, MS, IR)", shape="invhouse", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Homogenization; Homogenization -> Extraction; Extraction -> Fractionation; Fractionation -> Purification; Purification -> Purity; Purity -> Characterization;

caption [label="General workflow for isolation and characterization.", shape=plaintext, fontsize=10]; } enddot Caption: General workflow for isolation and characterization.

Structural Characterization

Once a pure compound is obtained, its structure is elucidated using a suite of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon skeleton and the stereochemistry of the molecule. The characteristic upfield shifts of the cyclopropyl protons and carbons are key diagnostic features.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition. Fragmentation patterns in MS/MS can offer further structural insights.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups, such as the carboxylic acid (C=O and O-H stretches).

Biological Activities and Significance

The presence of the cyclopropane ring dramatically influences the biological activity of these carboxylic acids.

Modulation of Membrane Properties

In bacteria, the conversion of unsaturated fatty acids to CPFAs is often a response to environmental stress, such as low pH or the entry into the stationary phase of growth.[3][19] The cyclopropane ring increases the packing order of the membrane phospholipids, thereby decreasing membrane fluidity and permeability. This alteration in the physical properties of the membrane is believed to contribute to the survival of bacteria under harsh conditions.[3]

Enzyme Inhibition and Toxicity

-

Hypoglycin A and Jamaican Vomiting Sickness: The toxicity of hypoglycin A is a classic example of "lethal synthesis."[5][6] After ingestion, it is metabolized in the liver to methylenecyclopropylacetyl-CoA (MCPA-CoA) .[5][6][20] MCPA-CoA is a potent and irreversible inhibitor of several acyl-CoA dehydrogenases that are crucial for fatty acid β-oxidation.[5][7][21] This blockage of fatty acid metabolism leads to a severe depletion of glucose stores, resulting in profound hypoglycemia, vomiting, and in severe cases, death.[5][6]

dot digraph "Hypoglycin_A_Toxicity" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Hypoglycin_A [label="Hypoglycin A\n(from unripe ackee)", fillcolor="#FBBC05"]; Metabolism [label="Metabolic Activation\n(in Liver)", shape="ellipse"]; MCPA_CoA [label="MCPA-CoA\n(Toxic Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition of\nAcyl-CoA Dehydrogenases", shape="diamond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blockage [label="Blockage of Fatty Acid\nβ-Oxidation"]; Hypoglycemia [label="Severe Hypoglycemia"];

Hypoglycin_A -> Metabolism; Metabolism -> MCPA_CoA; MCPA_CoA -> Inhibition; Inhibition -> Blockage; Blockage -> Hypoglycemia;

caption [label="Mechanism of Hypoglycin A toxicity.", shape=plaintext, fontsize=10]; } enddot Caption: Mechanism of Hypoglycin A toxicity.

-

Cyclopropene Fatty Acids and SCD Inhibition: Sterculic acid and malvalic acid are known inhibitors of the enzyme stearoyl-CoA 9-desaturase (SCD), which is responsible for converting stearic acid to oleic acid.[10] This inhibition can have significant effects on lipid metabolism.

Role in Plant-Pathogen Interactions

The phytotoxin coronatine, produced by Pseudomonas syringae, is composed of coronafacic acid and the cyclopropyl amino acid, coronamic acid (CMA).[16][22] Coronatine is a molecular mimic of the plant hormone jasmonate, allowing the bacterium to hijack the plant's defense signaling pathways to its own advantage, promoting infection.[16][22] The biosynthesis of CMA is therefore a critical step in the virulence of this plant pathogen.[14]

Future Perspectives and Conclusion

The study of naturally occurring 2-alkylcyclopropanecarboxylic acids continues to be a vibrant area of research. The unique structural and biological properties of these molecules make them attractive targets for synthetic chemistry and potential leads for drug discovery. For example, the enzymes involved in their biosynthesis, such as CFA synthase, represent potential targets for the development of novel antibacterial agents. Furthermore, the diverse biological activities of these compounds, from enzyme inhibition to signaling, suggest that nature's repertoire of cyclopropane-containing natural products is far from fully explored. A deeper understanding of their ecological roles and mechanisms of action will undoubtedly open new avenues in medicine, agriculture, and biotechnology.

This guide has provided a comprehensive overview of the natural occurrence, biosynthesis, isolation, and biological significance of 2-alkylcyclopropanecarboxylic acids. It is our hope that this information will serve as a valuable resource for researchers and professionals in the field, stimulating further investigation into these enigmatic and powerful natural products.

References

- The biosynthesis of cyclopropane and cyclopropene f

- Cyclopropane f

- Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - NIH. [Link]

- Cyclopropane fatty acid biosynthesis in plants: phylogenetic and biochemical analysis of Litchi Kennedy pathway and acyl editing cycle genes - PubMed. [Link]

- The biosynthesis of cyclopropane and cyclopropene fatty acids in plant tissues - PubMed. [Link]

- Hypoglycin A - Grokipedia. [Link]

- Biosynthesis of cyclopropane fatty acids. Phospholipids in the membrane...

- Hypoglycin A - Wikipedia. [Link]

- The biosynthetic gene cluster for coronamic acid, an ethylcyclopropyl amino acid, contains genes homologous to amino acid-activating enzymes and thioesterases - PubMed. [Link]

- Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - ASM Journals. [Link]

- Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PubMed. [Link]

- Cyclopropane Derivatives and their Diverse Biological Activities - ResearchG

- Hypoglycine A | C7H11NO2 | CID 11768666 - PubChem. [Link]

- Laboratory Patterns in Hypoglycin A Toxicity - Fortune Journals. [Link]

- The biosynthetic gene cluster for coronamic acid, an ethylcyclopropyl amino acid, contains genes homologous to amino acid-activating enzymes and thioesterases - PMC - NIH. [Link]

- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds | Chemical Reviews - ACS Public

- Biosynthesis of cyclopropane in n

- Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PubMed. [Link]

- The Activity of Escherichia coli Cyclopropane Fatty Acid Synthase Depends on the Presence of Bicarbonate | Journal of the American Chemical Society. [Link]

- Cyclopropane Derivatives and their Diverse Biological Activities - Docentes FCT NOVA. [Link]

- Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). [Link]

- The phytotoxin coronatine is a multifunctional component of the virulence armament of Pseudomonas syringae - PMC - PubMed Central. [Link]

- Cloning and Expression of Genes Required for Coronamic Acid (2-Ethyl-1-Aminocyclopropane 1-Carboxylic Acid)

- The Coronatine Toxin of Pseudomonas syringae Is a Multifunctional Suppressor of Arabidopsis Defense - PMC - NIH. [Link]

- Natural occurrence, syntheses, and applications of cyclopropyl-group-containing alpha-amino acids. 1. 1-aminocyclopropanecarboxylic acid and other 2,3-methanoamino acids - PubMed. [Link]

- Effect of 2-alkynoic acids on in vitro growth of bacterial and mammalian cells - PubMed. [Link]

- 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms - Frontiers. [Link]

- Plant-like biosynthetic pathways in bacteria: from benzoic acid to chalcone - PubMed - NIH. [Link]

- Bacterial volatiles promote growth in Arabidopsis - PMC - NIH. [Link]

- Phenolic acids act as signaling molecules in plant-microbe symbioses - PMC - NIH. [Link]

- Isolation and characterization of two glycoproteins

- Isolation and Characterization of Anti-Inflammatory Compounds from Ficus microcarpa L.f. Stem Bark - MDPI. [Link]

- Isolation and characterization of two new phenolic acids from cultured cells of Saussurea involucrata | Request PDF - ResearchG

- Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteol

- Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Hypoglycin A - Wikipedia [en.wikipedia.org]

- 8. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclopropane fatty acid - Wikipedia [en.wikipedia.org]

- 11. The biosynthesis of cyclopropane and cyclopropene fatty acids in higher plants (Malvaceae) | Semantic Scholar [semanticscholar.org]

- 12. The biosynthesis of cyclopropane and cyclopropene fatty acids in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The biosynthetic gene cluster for coronamic acid, an ethylcyclopropyl amino acid, contains genes homologous to amino acid-activating enzymes and thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cloning and Expression of Genes Required for Coronamic Acid (2-Ethyl-1-Aminocyclopropane 1-Carboxylic Acid), an Intermediate in the Biosynthesis of the Phytotoxin Coronatine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The biosynthetic gene cluster for coronamic acid, an ethylcyclopropyl amino acid, contains genes homologous to amino acid-activating enzymes and thioesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The phytotoxin coronatine is a multifunctional component of the virulence armament of Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cyclopropane fatty acid biosynthesis in plants: phylogenetic and biochemical analysis of Litchi Kennedy pathway and acyl editing cycle genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. fortunejournals.com [fortunejournals.com]

- 21. Hypoglycine A | C7H11NO2 | CID 11768666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. The Coronatine Toxin of Pseudomonas syringae Is a Multifunctional Suppressor of Arabidopsis Defense - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of 2-Octylcyclopropanecarboxylic acid in organisms

An In-depth Technical Guide to the Biosynthesis of 2-Octylcyclopropanecarboxylic Acid

Abstract

Cyclopropane-containing fatty acids (CFAs) represent a unique class of lipids found across various biological systems, from bacteria to mammals, exhibiting diverse physiological roles including antimicrobial activity and biofilm disruption. This compound is a structurally distinct CFA whose biosynthetic origins are not well-defined. This guide provides a comprehensive overview of known CFA biosynthetic pathways and presents a detailed methodological framework for elucidating the specific formation of this compound. We synthesize current knowledge with actionable experimental protocols, targeting researchers, biochemists, and drug development professionals seeking to understand, identify, and potentially engineer the production of this molecule.

Introduction: The Enigmatic Structure and Function of Cyclopropane Fatty Acids

Cyclopropane-containing fatty acids are characterized by a three-membered carbon ring integrated into their aliphatic chain. This structural feature imparts unique physicochemical properties, such as increased steric hindrance and altered membrane fluidity, compared to their unsaturated or saturated counterparts. Natural sources of CFAs include marine bacteria and cyanobacteria, where they can act as antimicrobial agents[1]. For instance, medium-chain CFAs from the marine bacterium Labrenzia sp. 011 inhibit the growth of various bacteria and fungi, including oyster pathogens[1].

The biological relevance of CFAs extends to human health. A related compound, cyclopropaneoctanoic acid 2-hexyl (CPOA2H), has been identified in humans, with elevated levels observed in patients with metabolic diseases linked to hypertriglyceridemia[2]. Studies on HepG2 hepatocytes revealed that CPOA2H significantly upregulates the expression of genes involved in lipid synthesis, particularly the fatty acid synthase (FAS) gene[2]. Furthermore, synthetic analogs like 2-heptylcyclopropane-1-carboxylic acid have demonstrated a potent ability to disperse and inhibit biofilms of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, highlighting their therapeutic potential[3][4].

The structure of this compound (Figure 1), with a C8 alkyl chain attached to the cyclopropane ring, distinguishes it from more commonly studied CFAs where the cyclopropane ring is located mid-chain. This structural nuance suggests its biosynthesis may follow a non-canonical pathway, the elucidation of which is critical for both fundamental understanding and biotechnological exploitation.

Established Biosynthetic Routes to Cyclopropane Rings in Fatty Acids

Understanding the potential origins of this compound requires a firm grounding in the two primary mechanisms organisms are known to use for CFA synthesis.

Pathway A: The Canonical Cyclopropane Fatty Acid Synthase (CFAS) Pathway

The most well-characterized pathway for CFA formation, prevalent in bacteria like Escherichia coli, involves the direct modification of an unsaturated fatty acid (UFA) already incorporated into a phospholipid membrane.

Mechanism: The core of this pathway is the enzyme Cyclopropane Fatty Acid Synthase (CFAS). This enzyme catalyzes the transfer of a methylene group from the universal methyl donor S-adenosyl-L-methionine (SAM) across the double bond of a UFA precursor[1]. The reaction consumes SAM, converting it to S-adenosyl-homocysteine (SAH). The UFA substrate is typically oleic acid (C18:1) or palmitoleic acid (C16:1), leading to the formation of cis-9,10-methyleneoctadecanoic acid (lactobacillic acid) or cis-9,10-methylenehexadecanoic acid, respectively.

Causality behind the Mechanism: This post-synthetic modification strategy is efficient because it directly alters the composition and physical properties of existing membrane phospholipids. This allows bacteria to rapidly adapt their membrane fluidity in response to environmental stresses, such as low pH or the presence of toxic substances.

Pathway B: The Primer-Elongation Pathway

An alternative, less common route has been observed in mammalian tissues and certain plants. This pathway utilizes a pre-formed cyclic carboxylic acid as a "primer" for the standard fatty acid synthesis machinery.

Mechanism: In vitro studies with rat and guinea-pig tissues have shown that radiolabeled cyclopropanecarboxylic acid can be incorporated into long-chain fatty acids[5][6]. The cyclopropane ring serves as the starting block (primer) at the ω-position of the fatty acid. The remainder of the aliphatic chain is then built up via the malonate pathway, where C2 units from acetyl-CoA are sequentially added by the fatty acid synthase complex[5][6]. A similar primer mechanism is seen in Flacourtiaceae plants, where (2-cyclopentenyl)carboxylic acid is elongated to produce cyclopentenyl fatty acids[7].

Causality behind the Hypothesis: The structure of this compound, with the alkyl chain attached to the ring, strongly suggests that a primer-elongation mechanism could be at play. In this scenario, cyclopropanecarboxylic acid would be elongated by four C2 units (derived from malonyl-CoA) to form the octyl chain.

A Technical Guide to Elucidating the Biosynthesis of this compound

For researchers aiming to uncover the specific biosynthetic pathway of this compound, a systematic, multi-faceted approach is required. The following sections outline a self-validating experimental workflow.

Workflow Overview

The logical flow involves identifying a producing organism, developing robust analytical methods, using isotope tracing to map precursor-product relationships, and finally, identifying the genetic and enzymatic machinery responsible.

Step-by-Step Experimental Protocols

-

Objective: To reliably detect and quantify the target molecule from a biological matrix (e.g., bacterial cell pellet, marine sponge tissue).

-

Rationale: Accurate quantification is the bedrock of any metabolic study. Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to a volatile ester provides high sensitivity and structural confirmation.

-

Methodology:

-

Lipid Extraction:

-

Homogenize 100 mg of lyophilized biomass in a glass tube.

-

Add 4 mL of a 2:1 (v/v) mixture of chloroform:methanol. Use a Teflon-lined cap.

-

Vortex vigorously for 2 minutes and incubate at room temperature for 1 hour with intermittent shaking.

-

Add 1 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes to separate phases.

-

Carefully collect the lower organic phase containing the total lipids.

-

-

Saponification & Derivatization (FAMEs):

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add 2 mL of 0.5 M NaOH in methanol. Heat at 80°C for 15 minutes to cleave fatty acids from complex lipids.

-

Cool to room temperature and add 2 mL of 14% boron trifluoride (BF3) in methanol. Heat again at 80°C for 10 minutes. This reaction converts free fatty acids to their corresponding Fatty Acid Methyl Esters (FAMEs).

-

Cool and add 2 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge.

-

Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

-

-

GC-MS Analysis:

-

Column: Use a polar capillary column (e.g., DB-23 or equivalent).

-

Injector: 250°C, splitless mode.

-

Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-400.

-

Identification: The methyl ester of this compound will have a specific retention time and a characteristic mass spectrum. The molecular ion [M]+ should be at m/z 212.3.

-

Quantification: Use an internal standard (e.g., heptadecanoic acid, C17:0) added at the beginning of the extraction for accurate quantification.

-

-

-

Objective: To distinguish between the CFAS and Primer-Elongation pathways by tracing the flow of carbon from labeled precursors into the final product.

-

Rationale: The labeling pattern in the final product is a direct signature of its biosynthetic origin. This protocol is a self-validating system; if the hypothesis is correct, a predictable labeling pattern will emerge.

-

Methodology:

-

Experimental Setup:

-

Prepare three parallel cultures of the producing organism.

-

Culture 1 (Control): Standard growth medium.

-

Culture 2 (Hypothesis A - CFAS): Supplement medium with a ¹³C-labeled unsaturated fatty acid, such as [U-¹³C₁₈]-oleic acid.

-

Culture 3 (Hypothesis B - Elongation): Supplement medium with ¹³C-labeled cyclopropanecarboxylic acid (e.g., [1-¹³C]-cyclopropanecarboxylic acid) and unlabeled glucose/acetate as the carbon source.

-

-

Incubation and Harvest: Grow cultures for a defined period to allow for incorporation of the labels. Harvest the biomass by centrifugation.

-

Analysis:

-

Extract and derivatize the fatty acids to FAMEs as described in Protocol 1.

-

Analyze the samples by GC-MS.

-

-

Data Interpretation:

-

If Hypothesis A is correct (CFAS Pathway): The this compound from Culture 2 will show a significant mass shift corresponding to the incorporation of the labeled precursor (e.g., from a labeled C11 UFA), while Culture 3 will show no labeling.

-

If Hypothesis B is correct (Primer-Elongation Pathway): The product from Culture 3 will show a +1 mass shift (if using [1-¹³C]-cyclopropanecarboxylic acid), indicating the primer was incorporated. If fully labeled acetate is co-fed, the octyl chain will also become heavily labeled. The product from Culture 2 will show no labeling. The results provide a clear, falsifiable test of the proposed pathways.

-

-

Engineering Microbial Production of this compound

Once the biosynthetic pathway is confirmed, metabolic engineering strategies can be employed to produce this compound in a robust industrial host like S. cerevisiae or E. coli.

Strategy: The general approach involves enhancing the supply of key precursors and expressing the necessary biosynthetic enzymes. This has been successfully demonstrated for the production of other CFAs in yeast[1].

| Engineering Strategy | Target Gene/Pathway | Rationale | Reported Impact on CFA Production |

| Heterologous Expression | E. coli Cyclopropane Fatty Acid Synthase (cfa) | Introduce the core biosynthetic enzyme into the host organism. | Enabled initial production of C16 and C18 CFAs in S. cerevisiae[1]. |

| Precursor Enhancement (UFA) | Overexpression of OLE1 (Fatty Acid Desaturase) | Increase the pool of unsaturated fatty acid substrates for the CFAS enzyme. | Contributed to a fourfold increase in CFA concentration in engineered yeast[1]. |

| Precursor Enhancement (Methyl Donor) | Overexpression of SAM2 (SAM Synthetase) | Boost the availability of S-adenosyl-L-methionine, the methyl donor for the cyclopropanation reaction. | Part of a multi-gene strategy that significantly improved yields[1]. |

| Blocking Competing Pathways | Deletion of TGL3 (Triglyceride Lipase) | Prevent the degradation of the final product by blocking its hydrolysis from storage lipids (triacylglycerols). | Helps to maximize the accumulation of the desired CFA product[1]. |

Table 1: Metabolic Engineering Strategies for Enhancing CFA Production in S. cerevisiae [1]

If the primer-elongation pathway is confirmed for this compound, the engineering strategy would shift to:

-

Expressing the specific fatty acid synthase system responsible for elongation.

-

Engineering a pathway to produce the cyclopropanecarboxylic acid primer in vivo or supplying it exogenously.

-

Optimizing the flux of malonyl-CoA, the C2 donor for chain elongation.

Conclusion and Future Outlook

The biosynthesis of this compound remains an open question of significant scientific and commercial interest. Its unique structure suggests the possibility of a non-canonical primer-elongation pathway, distinct from the well-known CFAS mechanism. The methodological guide presented here provides a robust framework for researchers to systematically investigate and resolve this question. By combining advanced analytical chemistry, stable isotope tracing, and molecular biology, the enzymes and genes responsible for its synthesis can be identified. This knowledge will not only fill a gap in our understanding of lipid metabolism but will also pave the way for the sustainable biotechnological production of this and other high-value cyclopropane-containing molecules for applications in medicine and industry.

References

- Benchchem. (n.d.). This compound | CAS 15898-87-0.

- Schooley, D. A., & Quistad, G. B. (1968). Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro. Biochemical Journal, 109(3), 449–455.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Brewster, J. D., & Williams, D. R. (1968). Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro. Biochemical Journal, 109(3), 449-455.

- Spener, F., & Mangold, H. K. (1976). Biosynthesis of cyclopentenyl fatty acids. (2-Cyclopentenyl)carboxylic acid (aleprolic acid) as a special primer for fatty acid biosynthesis in Flacourtiaceae. Biochimica et Biophysica Acta, 450(2), 261-265.

- Burzyńska, P., Szymański, J., Wrotek, S., et al. (2018). Cyclopropaneoctanoic Acid 2-Hexyl Upregulates the Expression of Genes Responsible for Lipid Synthesis and Release in Human Hepatic HepG2 Cells. Lipids, 53(3), 345-351.

- Jenkins, M. C., & Goldfine, H. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology, 12, 645180.

- Jenkins, M. C., & Goldfine, H. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cyclopropaneoctanoic Acid 2-Hexyl Upregulates the Expression of Genes Responsible for Lipid Synthesis and Release in Human Hepatic HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of cyclopentenyl fatty acids. (2-Cyclopentenyl)carboxylic acid (aleprolic acid) as a special primer for fatty acid biosynthesis in Flacourtiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Octylcyclopropanecarboxylic Acid Analogs as Modulators of Fatty Acid Amide Hydrolase (FAAH)

Dissemination Level: For Researchers, Scientists, and Drug Development Professionals

Abstract: The constrained, high-energy cyclopropane ring makes cyclopropane fatty acids (CPFAs) a compelling scaffold in medicinal chemistry. This guide delves into the rationale, synthesis, and evaluation of structural analogs of 2-octylcyclopropanecarboxylic acid (OCPA) as potential inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. We will explore the causal links between structural modifications and biological activity, provide detailed, field-tested protocols for synthesis and enzymatic assays, and present a structure-activity relationship (SAR) framework to guide future drug design.

Introduction: The Rationale for Cyclopropane Scaffolds in FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane serine hydrolase responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA).[1][2][3] By hydrolyzing AEA to arachidonic acid, FAAH terminates its signaling, which produces analgesic, anxiolytic, and anti-inflammatory effects.[1][3] Consequently, inhibiting FAAH has emerged as a promising therapeutic strategy that may avoid the side effects associated with direct cannabinoid receptor agonists.[2][3]

The introduction of a cyclopropane ring into a fatty acid structure, creating analogs like this compound (OCPA), offers several strategic advantages for inhibitor design:

-

Conformational Constraint: The rigid three-membered ring locks the alkyl chain in a specific conformation, reducing the entropic penalty upon binding to the enzyme's active site.

-

Metabolic Stability: The cyclopropane group can block sites of metabolism, such as oxidation, that would otherwise occur on a corresponding unsaturated or saturated alkyl chain.

-

Bioisosteric Mimicry: The cyclopropane ring can act as a stable mimic of a cis-double bond, which is a common feature in natural FAAH substrates like anandamide.

-

Potential for Mechanism-Based Inhibition: The high ring strain of the cyclopropane moiety can be exploited. Upon interaction with the catalytic triad (Ser-Ser-Lys) of FAAH, the ring could potentially open, leading to covalent and irreversible inhibition of the enzyme.[2]